

Introduction: The Strategic Importance of 2-Bromo-5-chloronicotinic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-chloronicotinic acid

Cat. No.: B1521822

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2-Bromo-5-chloronicotinic acid (CAS No. 65550-79-0) is a halogenated heterocyclic carboxylic acid. Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][2][3] Particularly in the pharmaceutical and agrochemical industries, this compound serves as a critical starting material or intermediate for constructing more complex molecules with specific biological activities.[4][5] Its utility is primarily derived from the distinct reactivity of its functional groups, which allows for selective chemical transformations such as amide bond formations, esterifications, and palladium-catalyzed cross-coupling reactions.

This guide provides a senior application scientist's perspective on sourcing high-purity **2-Bromo-5-chloronicotinic acid**, validating its quality, and utilizing it effectively in a laboratory setting. We will delve into the landscape of commercial suppliers, the critical necessity of high purity for reproducible research and development, and the analytical methodologies required to ensure that the material meets the stringent demands of drug discovery.

The Non-Negotiable Requirement for High Purity in Research & Development

In drug discovery and development, the quality of the inputs directly dictates the success of the outputs.[6] The use of high-purity reagents is not merely a preference but a foundational pillar of scientific integrity and efficiency.

- **Ensuring Efficacy and Safety:** The active pharmaceutical ingredient (API) must be of exceptional purity to provide a consistent therapeutic effect.^{[6][7]} Impurities, even at trace levels, can have unintended biological activity, leading to adverse side effects or reduced drug efficacy.^{[8][9]} Impurities originating from a starting material like **2-Bromo-5-chloronicotinic acid** can carry through the synthetic route, complicating purification of the final API and potentially compromising patient safety.^[7]
- **Guaranteeing Reproducibility:** Uncharacterized impurities introduce uncontrolled variables into experiments, leading to inconsistent data and unreliable conclusions.^{[8][10]} For research to be reproducible, the chemical constitution of every reagent, including its purity, must be accurately defined.^[10]
- **Streamlining Synthesis and Analysis:** High-purity starting materials lead to cleaner reactions with fewer side products. This simplifies the purification of intermediates and final compounds, saving significant time and resources. It also makes the analysis and interpretation of reaction outcomes, such as by NMR or LC-MS, more straightforward.

The difference between a "research grade" (e.g., 97-98%) and a "pharmaceutical grade" (>99.5%) material is significant, with the latter requiring rigorous quantification of impurities at levels often below 0.1%.^[10] For early-stage discovery, a well-characterized high-purity reagent is essential for generating reliable biological data.

Commercial Supplier Landscape for 2-Bromo-5-chloronicotinic Acid

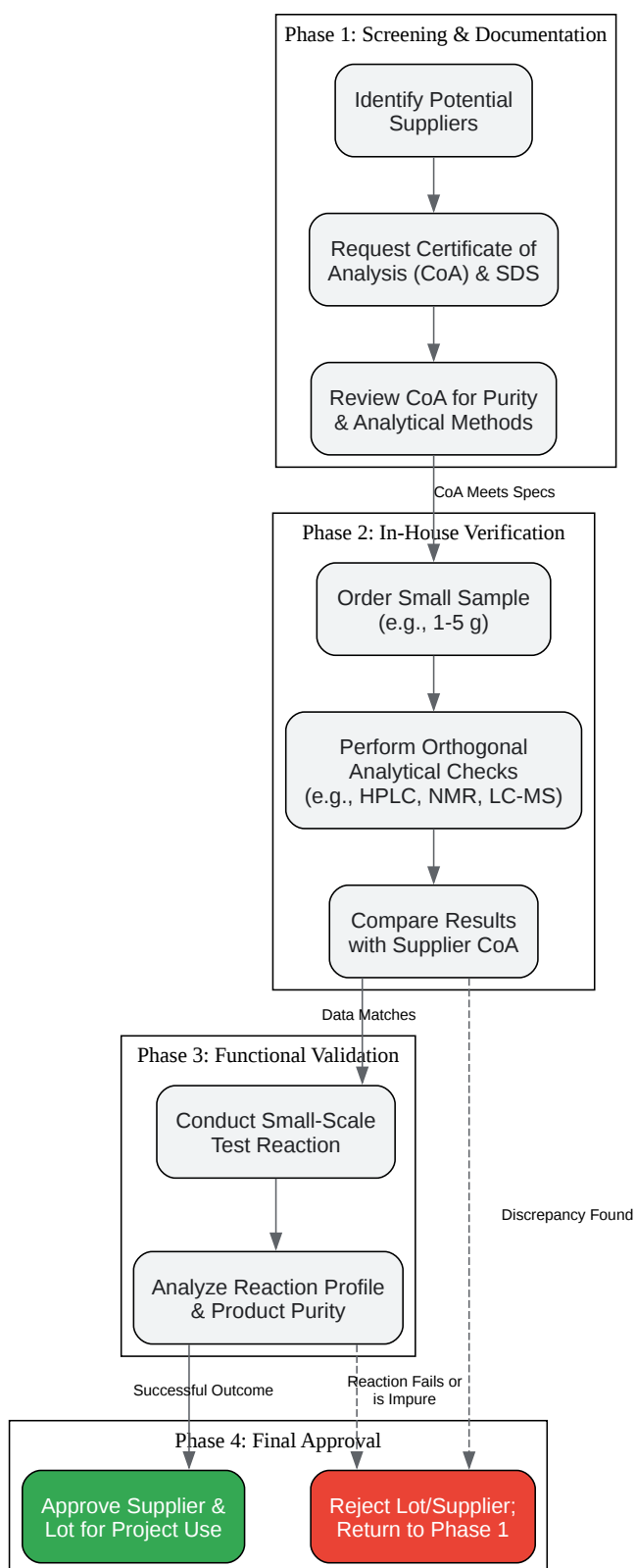
A number of chemical suppliers provide **2-Bromo-5-chloronicotinic acid**, primarily for research and development purposes. When selecting a supplier, researchers should look for transparency in documentation (e.g., availability of a Certificate of Analysis) and consistency in quality. Below is a comparative overview of several recognized suppliers.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight	Notes
ChemScene	≥98%	65550-79-0	C ₆ H ₃ BrClNO ₂	236.45	Often cited in aggregate catalogs like Sigma-Aldrich. [1] [3]
Santa Cruz Biotechnology	Not explicitly stated; lot-specific	65550-79-0	C ₆ H ₃ BrClNO ₂	236.45	Marketed as a biochemical for proteomics research. [2]
BLD Pharm	Purity specified by batch	65550-79-0	C ₆ H ₃ BrClNO ₂	236.45	Provides access to analytical data like NMR and HPLC. [11]
Sigma-Aldrich (distributor)	97% or 98% (varies by source)	65550-79-0	C ₆ H ₃ BrClNO ₂	236.45	Distributes from various sources, including ChemScene. [3] [12]
Huateng Pharma	95%	65550-79-0	C ₆ H ₃ BrClNO ₂	236.45	A supplier of pharmaceutical intermediates. [13]
HDH Pharma Inc.	Min 98%	65550-79-0	C ₆ H ₃ BrClNO ₂	236.45	Marketed as a protein degrader building block. [4]

Note: Purity levels are as stated on supplier websites and may vary by batch. It is imperative to request a lot-specific Certificate of Analysis for critical applications.

A Self-Validating Framework for Supplier and Material Qualification

To ensure the quality and consistency of sourced materials, a systematic qualification process is essential. This workflow ensures that the material is suitable for its intended use before being committed to large-scale or critical experiments.



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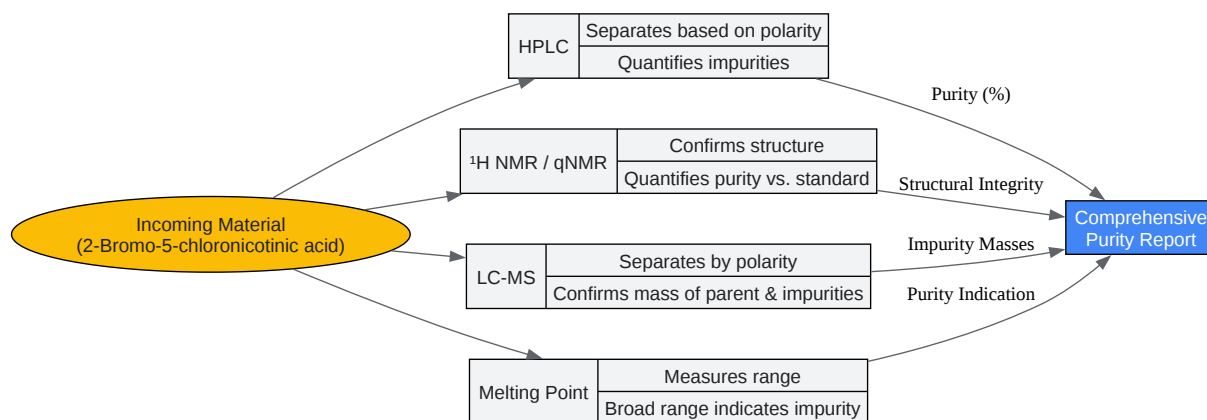
Caption: Supplier & Material Qualification Workflow.

Workflow Explanation:

- **Screening & Documentation:** Begin by identifying suppliers and immediately requesting a lot-specific Certificate of Analysis. The CoA should clearly state the purity (e.g., by HPLC or qNMR) and the methods used.
- **In-House Verification:** Never rely solely on the supplier's CoA. Procure a small sample and perform your own analytical checks. The key is to use an orthogonal method—if the supplier used HPLC, consider using qNMR or LC-MS to get a more complete picture. This step validates the supplier's claims.
- **Functional Validation:** Chemistry is the ultimate test. Run a small-scale, well-understood reaction. A high-purity starting material should yield a clean reaction profile with minimal side products. This confirms the material's fitness for its intended purpose.
- **Approval:** Only after passing these checks should the supplier and specific lot be approved for use in critical research campaigns.

Core Analytical Techniques for Purity Verification

Assessing chemical purity is a multi-faceted task that relies on a combination of analytical techniques.^[14]



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Caption: Orthogonal Analytical Workflow for Purity Assessment.

Technique	Principle	What It Measures	Advantages	Limitations
HPLC	Differential partitioning of analytes between a mobile and stationary phase.	The relative abundance of the main component and any impurities that have a chromophore.	Highly sensitive and quantitative; the gold standard for purity analysis.	Requires a chromophore for UV detection; non-chromophoric impurities may be missed.
qNMR	Integration of NMR signals relative to a certified internal standard.	An absolute measure of purity (mass fraction) of the target molecule. [10]	Universal detection (no chromophore needed); highly accurate and traceable to a primary standard.	Lower sensitivity than HPLC; requires a pure, stable internal standard.
LC-MS	Combines the separation of HPLC with the mass analysis of mass spectrometry.	The mass-to-charge ratio of the main component and separated impurities.	Excellent for identifying unknown impurities by their molecular weight.	Response factors can vary, making it less quantitative than HPLC with UV detection.
Melting Point	The temperature range over which a solid turns to liquid.	The presence of impurities, which typically depress and broaden the melting range. [9] [14]	Fast, inexpensive, and requires minimal equipment.	Not quantitative; insensitive to small amounts of impurities.

Representative Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling **2-Bromo-5-chloronicotinic acid** with an amine, a common step in building larger molecules. The use of high-purity starting material is critical for minimizing side reactions, such as those involving reactive impurities, and for ensuring a high yield of the desired product.

Reaction: Synthesis of N-benzyl-2-bromo-5-chloronicotinamide

Materials:

- **2-Bromo-5-chloronicotinic acid** (high purity, >98%)
- Benzylamine (≥99%)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (≥98%)
- DIPEA (N,N-Diisopropylethylamine) (≥99.5%)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

- Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **2-Bromo-5-chloronicotinic acid** (1.0 eq).
 - Causality: Using a dry flask under an inert atmosphere (e.g., nitrogen or argon) is crucial because coupling reagents like HATU can be sensitive to moisture, which would quench the active species and reduce the reaction efficiency.

- **Dissolution:** Add anhydrous DMF to dissolve the starting material completely (concentration approx. 0.1-0.2 M).
- **Reagent Addition:** Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
 - **Causality:** HATU is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid proton, ensuring the amine nucleophile remains in its free base form. A pre-activation period ensures the activated ester is formed before the amine is introduced.
- **Nucleophile Addition:** Add benzylamine (1.05 eq) dropwise to the reaction mixture.
 - **Causality:** A slight excess of the amine can help drive the reaction to completion. Adding it dropwise helps control any potential exotherm.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 2-12 hours).
- **Workup:** Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO_3 solution (2x), water (1x), and brine (1x).
 - **Causality:** The NaHCO_3 wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble components.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-2-bromo-5-chloronicotinamide.
 - **Impact of Purity:** If the starting **2-Bromo-5-chloronicotinic acid** contained impurities, additional spots would likely appear on the TLC plate, complicating the purification and

lowering the final yield of the desired product.

Conclusion

For researchers in the fast-paced field of drug development, the integrity of every component is paramount. **2-Bromo-5-chloronicotinic acid** is a valuable chemical tool, but its utility is directly proportional to its purity. By implementing a rigorous supplier qualification framework, employing orthogonal analytical verification, and understanding the chemical causality behind experimental protocols, scientists can ensure the reliability and reproducibility of their results. This diligent approach minimizes costly delays, prevents misleading biological data, and ultimately accelerates the path toward discovering novel therapeutics.

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